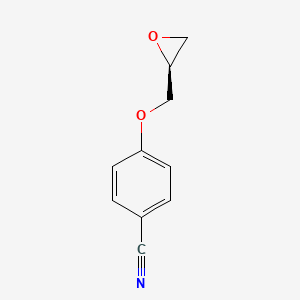

(S)-4-(Oxiran-2-ylmethoxy)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426160 | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70987-80-3 | |

| Record name | 4-[(2S)-2-Oxiranylmethoxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Oxiran 2 Ylmethoxy Benzonitrile

Stereoselective Synthesis Strategies

Achieving the desired (S)-enantiomer with high purity is paramount. Strategies employed include the enantioselective epoxidation of prochiral alkenes, the use of chiral catalysts or auxiliaries to direct the reaction pathway, and the separation of racemic intermediates.

Instead of starting with a chiral epoxide, the oxirane ring can be formed from an achiral olefin precursor, such as an allyl ether of 4-cyanophenol, through asymmetric epoxidation. This approach introduces the chirality during the synthesis.

Catalytic Asymmetric Epoxidation : This is a powerful method for creating chiral epoxides from alkenes. Chiral dioxirane (B86890) intermediates, formed from the reaction of potassium peroxomonosulfate with chiral ketones, can facilitate the epoxidation of simple prochiral olefins. researchgate.net Another prominent technique involves the use of transition metal catalysts. For example, the epoxidation of diallyl ether has been accomplished using titanium silicate (B1173343) catalysts like Ti-MWW with an oxidant such as t-butyl hydroperoxide. growingscience.com While not specific to the title compound, these methods illustrate the principle of creating a chiral epoxide from an achiral ether.

Oxidation with Chiral Reagents : The asymmetric oxidation of certain functional groups can be highly enantioselective. For instance, the oxidation of sulfides using hydroperoxides in the presence of chiral titanium complexes has been well-developed and shows enhanced enantioselectivity with specific oxidants like cumene (B47948) hydroperoxide. researchgate.net

This strategy involves using chiral molecules to direct the stereochemical outcome of a reaction, either as a removable auxiliary or as a catalyst that participates in the reaction cycle. frontiersin.org

Chiral Pool Synthesis : The most direct and common method for synthesizing (S)-4-(Oxiran-2-ylmethoxy)benzonitrile is a chiral pool approach. This involves the Williamson ether synthesis, reacting 4-cyanophenol with a readily available chiral C3 building block, most commonly (S)-epichlorohydrin. d-nb.info The reaction proceeds via the deprotonation of the phenol (B47542) by a base, followed by nucleophilic attack on the epichlorohydrin (B41342). d-nb.infochalmers.se

Catalytic Asymmetric Synthesis : Modern asymmetric catalysis offers pathways to create enantiopure compounds. frontiersin.org In the context of glycidyl (B131873) ether synthesis, a chiral phase-transfer catalyst could theoretically be used to resolve a racemic mixture of epichlorohydrin kinetically during the reaction with 4-cyanophenol. Organocatalysis, using small, metal-free chiral molecules, has also emerged as a powerful tool. snnu.edu.cnmdpi.com For example, chiral Brønsted bases or bifunctional catalysts can activate substrates through complex hydrogen-bonding networks to facilitate enantioselective transformations. frontiersin.org

Chiral Auxiliaries : In some stereoselective syntheses, a chiral auxiliary is temporarily incorporated into the reacting molecule to direct the formation of the desired stereoisomer. nih.gov For the synthesis of the target compound, this could involve attaching a chiral auxiliary to a precursor of the benzonitrile (B105546) or the glycidyl moiety, running the key bond-forming reaction, and then cleaving the auxiliary.

When a synthesis produces a racemic mixture of 4-(oxiran-2-ylmethoxy)benzonitrile or its precursors, separation into individual enantiomers is necessary.

Classical Chiral Resolution : The most traditional method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org Common resolving agents include chiral acids like tartaric acid or chiral bases like brucine. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chromatographic Separation : Preparative chiral chromatography is a widely used technique for separating enantiomers. nih.gov Methods like simulated moving bed (SMB) and supercritical fluid chromatography (SFC) are efficient for large-scale separations and can resolve a wide variety of racemates with high purity. nih.gov

Crystallization-Based Methods : Beyond diastereomeric salt formation, techniques like preferential crystallization (also known as resolution by entrainment) can be used. wikipedia.org This involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer to induce its crystallization. wikipedia.org Cocrystallization with a chiral coformer is another emerging resolution technique. rsc.org

Dynamic Kinetic Resolution (DKR) : This advanced technique combines the resolution of a racemate with in-situ racemization of the undesired enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% maximum yield of classical resolution. wikipedia.orgnih.gov This process often involves organocatalysts or enzymes to perform the resolution and a racemization catalyst. frontiersin.orgnih.gov

Practical Synthesis Routes and Process Optimization

For industrial-scale production, synthetic routes must be practical, cost-effective, and optimized for high yield and purity.

The dominant industrial method for preparing this compound is the reaction of 4-cyanophenol with an (S)-epihalohydrin, typically (S)-epichlorohydrin, in the presence of a base. google.com This two-step, one-pot process is a variation of the Williamson ether synthesis. d-nb.info

Halohydrin Formation : The alcohol (4-cyanophenol) reacts with the epihalohydrin. This step can be catalyzed by Lewis acids such as SnCl₄ or BF₃. google.com

Dehydrohalogenation and Ring Closure : A base, typically an alkali metal hydroxide (B78521) like sodium hydroxide, is added. google.com The base promotes the intramolecular Sₙ2 reaction, where the alkoxide displaces the halide to form the epoxide ring and an alkali metal halide salt. d-nb.infogoogle.com

To facilitate the reaction in a biphasic system (e.g., an organic solvent and aqueous NaOH), a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide is often employed. d-nb.info The PTC transfers the phenoxide anion from the aqueous phase to the organic phase where it can react with the epichlorohydrin. d-nb.info

Optimizing reaction parameters is crucial for maximizing product yield and minimizing impurities. Key variables include the choice of reagents, solvent, temperature, and reaction time. scielo.brresearchgate.net

Base and Solvent : The choice of base (e.g., NaOH, KOH, K₂CO₃) and solvent (e.g., acetonitrile, toluene, water, or solvent-free) significantly impacts reaction rate and selectivity. scielo.br Acetonitrile, for example, can offer a good balance between conversion and selectivity. scielo.br

Temperature and Time : Reaction temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature provides a high conversion rate without significant degradation or by-product formation. researchgate.net Similarly, the reaction time must be sufficient for completion but not so long as to allow for the formation of undesired products. scielo.br

Catalyst : In phase-transfer catalyzed reactions, the type and concentration of the catalyst are critical. The catalyst must efficiently transport the reactant between phases without causing side reactions. mdpi.com

Stoichiometry : The molar ratio of reactants, such as 4-cyanophenol to (S)-epichlorohydrin, must be optimized to ensure complete conversion of the limiting reagent while minimizing waste. researchgate.net

The following table illustrates a hypothetical optimization study for the synthesis via the Williamson ether route, demonstrating how different conditions can influence the outcome.

| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (1.1) | Toluene/H₂O | TBAB (2) | 60 | 8 | 85 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | None | 80 | 12 | 78 |

| 3 | NaOH (1.1) | Toluene/H₂O | TBAB (2) | 80 | 4 | 92 |

| 4 | KOH (1.1) | H₂O | TBAB (5) | 60 | 8 | 88 |

| 5 | NaOH (1.1) | Solvent-free | TBAB (1) | 90 | 2 | 95 |

Table based on principles described in cited literature. TBAB = Tetrabutylammonium bromide.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. cmu.edu Key areas of focus include the use of safer solvents, the development of catalytic systems, and the optimization of reaction conditions to minimize waste and energy consumption.

Several strategies can be employed to render the Williamson ether synthesis greener:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water or employing solvent-free conditions can significantly reduce the environmental impact. chalmers.seresearchgate.net Reactions in aqueous media can be facilitated by the use of phase-transfer catalysts (PTCs), which help to bring the reactants together from different phases. researchgate.net

Catalysis: The use of PTCs, such as quaternary ammonium (B1175870) salts, not only enables the use of water as a solvent but also can increase reaction rates and yields, often under milder conditions. chalmers.segoogle.com This avoids the need for stoichiometric amounts of strong, corrosive bases.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. benthamscience.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. benthamscience.com

| Green Chemistry Approach | Benefit | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. | Can significantly shorten the time required for ether formation compared to conventional heating. benthamscience.com |

| Phase-Transfer Catalysis | Enables use of greener solvents (e.g., water), avoids harsh bases. | Facilitates reactions between water-insoluble organic substrates and water-soluble reagents. researchgate.net |

| Solvent-Free Reactions | Eliminates solvent waste, simplifies product purification. | Reactions can be performed using a solid base and a PTC, avoiding the need for organic solvents. chalmers.se |

Precursor Chemistry and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For this compound, the analysis begins by disconnecting the ether linkage.

This disconnection reveals two primary precursors: 4-cyanophenol and a chiral C3 oxirane synthon. The chirality of the target molecule necessitates the use of an enantiomerically pure version of this C3 unit.

Utilization of 4-Cyanophenol as a Key Starting Material

4-Cyanophenol, also known as 4-hydroxybenzonitrile, is a crystalline solid that serves as the aromatic core of the target molecule. google.com It provides the benzonitrile moiety, which is a common feature in various biologically active compounds.

The synthesis of 4-cyanophenol can be achieved through several methods, including:

Reaction of 4-bromophenol (B116583) with copper(I) cyanide. chemicalbook.com

Ammoxidation of p-cresol. chemicalbook.com

Reaction of 4-chlorobenzonitrile (B146240) with sodium methoxide. chemicalbook.com

A process starting from p-Hydroxybenzaldehyde, which is converted to the corresponding oxime and then dehydrated. unizar.es

| Precursor for 4-Cyanophenol | Reagents | Key Aspect |

| p-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, dehydrating agent | Avoids the use of highly toxic cyanide reagents. unizar.es |

| 4-Fluorobenzonitrile | Sodium methoxide, then acid | A high-temperature, high-pressure process. chemicalbook.com |

| 4-Bromophenol | Copper(I) cyanide | A classic cyanation method. chemicalbook.com |

Synthesis and Functionalization of Related Chiral Oxirane Derivatives

The chiral oxirane portion of this compound is introduced using a suitable three-carbon electrophile. The choice of this reagent is critical for establishing the correct stereochemistry. Two common precursors are (R)-epichlorohydrin and activated derivatives of (S)-glycidol, such as (S)-glycidyl nosylate (B8438820).

(R)-Epichlorohydrin: When (R)-epichlorohydrin is used, the reaction proceeds via a nucleophilic attack of the 4-cyanophenoxide at the terminal carbon of the epoxide. This is followed by an intramolecular cyclization where the newly formed alkoxide displaces the chloride, resulting in the formation of the (S)-oxirane ring. This process involves an inversion of stereochemistry. The synthesis of enantiomerically pure epichlorohydrin can be achieved through various methods, including kinetic resolution of racemic epichlorohydrin. researchgate.net

(S)-Glycidyl Nosylate: (S)-Glycidyl nosylate, or (S)-oxiran-2-ylmethyl 3-nitrobenzenesulfonate, is another excellent electrophile for this transformation. chemicalbook.comguidechem.combiosynth.com In this case, the nosylate group is a highly effective leaving group. The 4-cyanophenoxide attacks the primary carbon, directly displacing the nosylate group and forming the ether linkage. This reaction proceeds with retention of the (S)-stereochemistry of the oxirane ring. (S)-Glycidyl nosylate is typically prepared from (S)-glycidol and 3-nitrobenzenesulfonyl chloride. chemicalbook.comguidechem.com

| Chiral Precursor | Key Features | Resulting Stereochemistry |

| (R)-Epichlorohydrin | Readily available chiral building block. | (S) - Inversion of configuration. |

| (S)-Glycidyl nosylate | Highly reactive due to the excellent leaving group. | (S) - Retention of configuration. |

The functionalization of these chiral derivatives occurs under basic conditions, where the phenoxide of 4-cyanophenol acts as the nucleophile to open the epoxide ring or displace the leaving group, thereby constructing the final target molecule. google.com

Chemical Transformations and Reactivity of S 4 Oxiran 2 Ylmethoxy Benzonitrile

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide, a combination of angle and torsional strain, makes it an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles even without a traditionally good leaving group. chemistrysteps.comlibretexts.org These reactions are fundamental in synthesis, as they install two vicinal functional groups with defined stereochemistry. mdpi.com

The oxirane ring of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile readily reacts with heteroatomic nucleophiles. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles under basic or neutral conditions. youtube.commasterorganicchemistry.com

Oxygen Nucleophiles : Reaction with oxygen-centered nucleophiles, such as phenols, alcohols, or water, leads to the formation of 1,2-diol derivatives or their ethers. acs.org For instance, the acid-catalyzed reaction with alcohols or phenols can produce valuable chiral 1,2-diol monoethers. acs.orgtandfonline.com Under aqueous acidic conditions, hydrolysis occurs, yielding a 1,2-diol. libretexts.org Basic hydrolysis with reagents like sodium hydroxide (B78521) also produces a 1,2-diol, but through a direct SN2 attack of the hydroxide ion. masterorganicchemistry.comlibretexts.org

Nitrogen Nucleophiles : Amines are effective nucleophiles for epoxide opening, yielding important β-amino alcohols. researchgate.net This reaction is particularly significant in medicinal chemistry for the synthesis of β-blockers. For example, the reaction of this compound with isopropylamine (B41738) would be expected to produce (S)-1-(4-cyanophenoxy)-3-(isopropylamino)propan-2-ol, a structural analog of drugs like bisoprolol. mdpi.comrsc.org Other nitrogen nucleophiles, such as azides (e.g., TMSN₃), are also commonly used, providing access to azido (B1232118) alcohols which can be further transformed. mdpi.comresearchgate.net

Sulfur Nucleophiles : The thiolysis of epoxides with thiols is an efficient method for synthesizing β-hydroxy sulfides. nih.gov These sulfur-containing compounds are valuable intermediates in organic synthesis. researchgate.netnih.gov The reaction typically proceeds with high regioselectivity, affording the product resulting from nucleophilic attack at the less hindered carbon of the epoxide. mdpi.com

| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Product Class |

| Oxygen | Phenols, Alcohols | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | 1,2-Diol monoether |

| Water (Hydrolysis) | H₃O⁺ or NaOH/H₂O | 1,2-Diol | |

| Nitrogen | Primary/Secondary Amines | Heat, often in alcohol solvent | β-Amino alcohol |

| Azides (e.g., TMSN₃) | Catalytic (e.g., (salen)Cr complexes) | β-Azido alcohol | |

| Sulfur | Thiols (R-SH) | Base or Catalyst | β-Hydroxy sulfide |

Organometallic reagents, such as Grignard (R-MgX) and Gilman (R₂CuLi) reagents, are potent carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. youtube.commasterorganicchemistry.comlibretexts.org This transformation is a valuable synthetic strategy for extending carbon chains.

The reaction proceeds through a nucleophilic substitution (SN2) mechanism where the carbanionic portion of the organometallic reagent attacks one of the electrophilic carbons of the epoxide. libretexts.orglibretexts.org For this compound, the attack will occur at the terminal (least substituted) carbon of the oxirane. masterorganicchemistry.commasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol. masterorganicchemistry.com Using a Grignard reagent (R-MgX) results in a secondary alcohol with the carbon chain extended by the 'R' group of the reagent. libretexts.org

To enhance reactivity and control selectivity, various catalytic systems are employed for epoxide ring-opening.

Lewis Acid Catalysis : Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. tandfonline.com Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), which facilitates ring-opening by alcohols with notable regioselectivity. tandfonline.com More complex and highly selective catalysts, such as chiral metal-salen complexes involving metals like chromium, cobalt, or gallium, have been developed for asymmetric epoxide opening. mdpi.comacs.orgresearchgate.net Heterogeneous catalysts like tin-beta (Sn-Beta) zeolite have also been shown to be active and regioselective for the ring-opening of glycidyl (B131873) ethers with alcohols. ucdavis.edu

Phase-Transfer Catalysis : While less commonly cited for this specific substrate, phase-transfer catalysis represents another strategy for conducting reactions between reactants in immiscible phases, which can be advantageous in certain synthetic applications.

The outcomes of ring-opening reactions are governed by strict regio- and stereochemical principles.

Regioselectivity : The site of nucleophilic attack on the unsymmetrical epoxide ring depends on the reaction conditions.

Under basic or neutral conditions , with strong nucleophiles (e.g., RO⁻, R-MgX, amines), the reaction follows an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.comyoutube.commasterorganicchemistry.com For this compound, this is the terminal methylene (B1212753) carbon (C-3) of the oxirane.

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge, resembling an SN1 mechanism . chemistrysteps.comlibretexts.org However, for glycidyl ethers, the inductive effect of the ether oxygen destabilizes a carbocation at the adjacent C-2 position, often leading to continued preferential attack at the terminal C-3 position even under acidic conditions. ucdavis.edu

Stereoselectivity : The ring-opening of an epoxide via an SN2 or SN2-like mechanism proceeds with inversion of configuration at the carbon center being attacked. masterorganicchemistry.commdpi.com Since the starting material is the (S)-enantiomer, the absolute configuration of the newly formed stereocenter is determined by this inversion. If the nucleophile attacks the terminal C-3, the original stereocenter at C-2 remains unchanged, and a new chiral center is not formed unless the nucleophile itself is chiral.

| Conditions | Mechanism | Site of Attack | Stereochemistry |

| Basic/Neutral (Strong Nucleophile) | SN2 | Less substituted carbon (C-3) | Inversion at the site of attack |

| Acidic (Weak Nucleophile) | SN1-like | More substituted carbon (C-2) or less substituted (C-3) depending on substrate | Inversion at the site of attack |

Nitrile Group Reactivity and Derivatization

The benzonitrile (B105546) moiety of the molecule offers a different set of synthetic opportunities, primarily centered on the transformation of the cyano group.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines : The complete reduction of the nitrile group yields a primary amine. This is a fundamental transformation in organic synthesis. researchgate.net A variety of reducing agents can accomplish this, including lithium aluminum hydride (LAH) or catalytic hydrogenation. youtube.com Milder and more chemoselective methods are also available, such as the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride. nih.govorganic-chemistry.org For benzonitriles with electron-donating groups, like the alkoxy group in the target molecule, the reduction may require more forcing conditions, such as refluxing in THF. nih.govorganic-chemistry.org Another effective system involves nickel(II) chloride with sodium borohydride, which generates nickel boride in situ for the reduction. researchgate.net

Reduction to Aldehydes : Partial reduction of the nitrile to an aldehyde can be achieved by using a less reactive hydride reagent that stops the reaction at the intermediate imine stage. Subsequent hydrolysis of the imine yields the desired aldehyde. asianpubs.org The most common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous acidic workup. youtube.com

| Desired Product | Reagent(s) | Typical Conditions |

| Primary Amine | 1. LiAlH₄2. H₂O | Ether or THF solvent |

| H₂ / Catalyst (e.g., Raney Ni) | High pressure, heat | |

| BH₂N(iPr)₂ / cat. LiBH₄ | THF, reflux | |

| Aldehyde | 1. DIBAL-H2. H₃O⁺ | Low temperature (e.g., -78 °C) |

Hydrolysis and Amidification Pathways of the Benzonitrile Moiety

The benzonitrile group of this compound can be converted to a carboxylic acid or an amide through hydrolysis. The outcome of the reaction is largely dependent on the reaction conditions. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a dilute acid like hydrochloric acid, the nitrile group undergoes hydrolysis to form a carboxylic acid. libretexts.orgyoutube.com The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-( (S)-oxiran-2-ylmethoxy)benzoic acid, and an ammonium (B1175870) salt. libretexts.org It is crucial to manage the reaction conditions to avoid the acid-catalyzed opening of the sensitive epoxide ring. libretexts.org

Alkaline-Catalyzed Hydrolysis: Hydrolysis can also be achieved using an aqueous alkaline solution, such as sodium hydroxide, usually with heating. libretexts.org Under milder basic conditions, the reaction can often be stopped at the amide stage, yielding (S)-4-(Oxiran-2-ylmethoxy)benzamide. organicchemistrytutor.comyoutube.com More vigorous conditions, such as prolonged heating or higher temperatures, will lead to the formation of the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid. organicchemistrytutor.comyoutube.com Strong nucleophiles in non-acidic conditions will preferentially attack the less substituted carbon of the epoxide ring, a factor to consider for chemoselectivity. youtube.com

The table below summarizes the expected products from the hydrolysis of the benzonitrile moiety.

| Reagent/Condition | Intermediate Product | Final Product (after workup) | Reference |

| Dilute Acid (e.g., HCl), Heat | (S)-4-(Oxiran-2-ylmethoxy)benzamide | 4-((S)-Oxiran-2-ylmethoxy)benzoic Acid | libretexts.orgyoutube.com |

| Dilute Base (e.g., NaOH), Mild Heat | - | (S)-4-(Oxiran-2-ylmethoxy)benzamide | organicchemistrytutor.comyoutube.com |

| Concentrated Base (e.g., NaOH), Vigorous Heat | Sodium 4-((S)-oxiran-2-ylmethoxy)benzamide | 4-((S)-Oxiran-2-ylmethoxy)benzoic Acid | organicchemistrytutor.comyoutube.com |

[3+2] Cycloaddition Reactions and Other Nitrile-Based Transformations

The nitrile group is a versatile functional group that can participate in various cycloaddition and transformation reactions beyond hydrolysis.

[3+2] Cycloaddition: A significant reaction of the nitrile group is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net For instance, the reaction of this compound with sodium azide, often in the presence of a catalyst, would yield the corresponding 5-substituted-1H-tetrazole derivative, (S)-5-(4-(Oxiran-2-ylmethoxy)phenyl)-1H-tetrazole. researchgate.net This type of "click chemistry" is known for its high efficiency and functional group tolerance, making it plausible to perform this transformation while keeping the epoxide ring intact under appropriate conditions. beilstein-journals.orgnih.gov

Other Nitrile Transformations: The nitrile group can also be transformed into other functionalities. For example, it can be reduced to a primary amine, (S)-(4-((Oxiran-2-ylmethoxy)phenyl)methan)amine, using reducing agents like lithium aluminum hydride. Alternatively, it can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. These transformations expand the synthetic utility of this compound as a building block.

The following table outlines potential transformations of the nitrile group.

| Reagent | Product Type | Potential Product Name | Reference |

| Sodium Azide (NaN₃) | Tetrazole | (S)-5-(4-(Oxiran-2-ylmethoxy)phenyl)-1H-tetrazole | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | (S)-(4-((Oxiran-2-ylmethoxy)phenyl)methan)amine | chemguide.co.uk |

| Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone | (S)-1-(4-(Oxiran-2-ylmethoxy)phenyl)-1-alkanone | chemguide.co.uk |

Concurrent and Sequential Transformations of Multiple Functional Groups

The presence of both an epoxide and a nitrile group on the same molecule allows for complex synthetic strategies involving reactions at one or both sites.

Cascade Reactions and Tandem Processes Utilizing Both Epoxide and Nitrile Reactivity

The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where a single synthetic operation triggers multiple bond-forming events.

One potential cascade could be initiated by the ring-opening of the epoxide with a nucleophile that contains a group capable of subsequently reacting with the nitrile. For instance, a nucleophile could be introduced that, after opening the epoxide, leads to an intermediate poised for an intramolecular cyclization with the nitrile group.

A hypothetical tandem process could involve the initial ring-opening of the epoxide to generate a secondary alcohol. This hydroxyl group could then participate in an intramolecular cyclization with the nitrile, a reaction that can be promoted by activating agents like triflic anhydride (B1165640) to form cyclic products such as lactones or other heterocyclic systems. acs.orgnih.govacs.org The reaction of δ-hydroxynitriles can lead to annulated enones or cyclic imidates depending on the structure. acs.orgnih.gov

Another possibility involves the reaction of the nitrile anion. Deprotonation at the carbon alpha to the nitrile (if such a position existed and were activated) could generate a carbanion that acts as an intramolecular nucleophile, attacking the epoxide. While not directly applicable to this specific benzonitrile, related tandem processes involving epoxy nitrile cyclization have been documented. researchgate.net

These advanced strategies allow for the rapid construction of complex molecular architectures from a relatively simple starting material, highlighting the synthetic potential of this compound.

Mechanistic Investigations of Reactions Involving S 4 Oxiran 2 Ylmethoxy Benzonitrile

Elucidation of Epoxide Ring-Opening Mechanisms

The oxirane ring of (S)-4-(oxiran-2-ylmethoxy)benzonitrile is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity and stereochemistry of this process are dictated by the reaction conditions and the nature of the nucleophile. These reactions generally proceed via mechanisms resembling S_N2 pathways, driven by the release of ring strain inherent in the three-membered epoxide ring. acs.orgresearchgate.net

Under basic or neutral conditions, the ring-opening of epoxides like the one in this compound typically involves the direct attack of a nucleophile at the less sterically hindered carbon atom of the epoxide. acs.orgresearchgate.net This results in an inversion of stereochemistry at the site of attack. In contrast, under acidic conditions, the epoxide oxygen is first protonated, activating the ring for nucleophilic attack. researchgate.net The subsequent attack often occurs at the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. researchgate.net

Studies on Transition State Structures and Energetics

Detailed experimental studies on the transition state structures for the epoxide ring-opening of this compound are not extensively available in the public domain. However, computational studies on analogous aryl glycidyl (B131873) ethers provide valuable insights. Density Functional Theory (DFT) calculations on similar epoxides reacting with nucleophiles have been used to model the transition states. researchgate.net

For a typical S_N2-type ring-opening reaction, the transition state is characterized by the simultaneous breaking of the C-O bond of the epoxide and the formation of the new C-Nucleophile bond. The geometry of this transition state is crucial in determining the reaction's activation energy and, consequently, its rate.

For instance, in the fluoride-induced ring-opening of a substituted styrene (B11656) oxide, a related epoxide, DFT calculations have been employed to compare different mechanistic pathways. These studies help in understanding the energetics and prefered stereochemical outcomes.

Table 1: Calculated Energetic Data for a Postulated Epoxide Ring-Opening Reaction (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar reactions.)

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | 80 - 100 |

| Enthalpy of Reaction (ΔH) | -40 to -60 |

| Free Energy of Activation (ΔG‡) | 90 - 110 |

Kinetic Isotope Effect (KIE) Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step and the nature of the transition state in a chemical reaction. researchgate.net By replacing an atom with its heavier isotope, changes in the reaction rate can be measured. For the epoxide ring-opening of this compound, a primary KIE would be expected if a C-H bond at one of the epoxide carbons is broken in the rate-determining step, which is not typical for a standard ring-opening.

More relevant would be secondary KIEs. For example, substituting a hydrogen with deuterium (B1214612) at the carbon undergoing nucleophilic attack (the α-carbon) could reveal information about the change in hybridization at this carbon in the transition state. A normal secondary KIE (kH/kD > 1) would suggest a transition state with more sp2 character than the sp3 hybridized reactant, which is consistent with an S_N2-like transition state.

Direct KIE data for this compound is not readily found in the literature. However, for related epoxide ring-opening reactions, the absence of a significant primary KIE and the presence of a small, normal secondary KIE would provide strong evidence for an S_N2 mechanism where the C-O bond is significantly weakened in the transition state.

Reaction Mechanism Studies for Nitrile Group Transformations

The benzonitrile (B105546) moiety of the molecule offers a different set of reactive possibilities. The nitrile group can undergo various transformations, most notably hydrolysis to a carboxylic acid or reduction to an amine. libretexts.orgresearchgate.net

The hydrolysis of nitriles can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This is followed by protonation to yield an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to a carboxylate salt, which upon acidification gives the carboxylic acid. chemistrysteps.com

Computational Chemistry Approaches to Reaction Pathways and Selectivity

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict selectivity, and understand the factors controlling chemical reactivity at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Intermediates

DFT calculations are widely used to determine the geometries and energies of reactants, products, transition states, and intermediates. nih.gov For the reactions of this compound, DFT could be used to model the intermediates in both the epoxide ring-opening and nitrile hydrolysis pathways.

For the epoxide ring-opening, DFT calculations can help to elucidate the structure of the intermediates formed, for instance, in a Lewis acid-catalyzed reaction. nih.gov The coordination of the Lewis acid to the epoxide oxygen can be modeled, and the subsequent charge distribution and geometry of the activated complex can be determined.

In the case of nitrile hydrolysis, DFT can be used to calculate the relative energies of the imidic acid and amide tautomers, providing insight into the equilibrium between these two intermediates.

Table 2: Illustrative DFT Calculated Bond Lengths for a Reaction Intermediate (Note: This data is hypothetical and for illustrative purposes.)

| Bond | Bond Length (Å) in Ground State | Bond Length (Å) in Intermediate |

| C-O (epoxide) | 1.47 | 1.55 |

| C-N (nitrile) | 1.15 | 1.28 |

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the role of the solvent in a chemical reaction. acs.orgnih.govstanford.educhemrxiv.org The solvent can influence reaction rates and selectivity through various interactions, such as hydrogen bonding and dielectric effects.

For the reactions of this compound, MD simulations could be used to study the solvation of the molecule in different solvents. For instance, in the epoxide ring-opening reaction, simulations could reveal how solvent molecules arrange around the epoxide and the incoming nucleophile, and how this organization affects the energy barrier of the reaction.

MD simulations of benzonitrile in various solvents have shown that the nitrile group can form hydrogen bonds with protic solvents, and the phenyl ring can engage in π-stacking interactions. acs.orgchemrxiv.org These interactions would undoubtedly influence the reactivity of the nitrile group in this compound. For example, the hydrogen bonding of the nitrile nitrogen could enhance its electrophilicity, similar to protonation in an acidic medium.

Application As a Chiral Intermediate in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The enantiopure nature of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile makes it a crucial starting material for the synthesis of single-enantiomer pharmaceuticals. The distinct biological activity of different enantiomers necessitates the use of such chiral precursors to ensure the safety and efficacy of the final drug product.

This compound is utilized in the synthesis of a variety of enantioenriched drug candidates. The epoxide ring is susceptible to regioselective and stereospecific ring-opening by various nucleophiles, leading to the formation of chiral side chains that are integral to the structure of many pharmaceuticals. For instance, similar chiral epoxides are key intermediates in the synthesis of beta-blockers like (S)-Betaxolol. mdpi.comnih.gov In a comparable fashion, the (S)-oxirane moiety of the title compound can be opened by an amine to introduce a chiral hydroxy-aminopropoxy side chain, a common feature in many beta-blocker drug candidates.

The synthesis of drug metabolites is another critical area where chiral intermediates like this compound are essential. allfordrugs.com Understanding the metabolic fate of a drug is a crucial part of its development, and this often requires the synthesis of potential metabolites for analytical and toxicological studies. The functional groups present in this compound allow for metabolic transformations such as hydroxylation, nitrile reduction, or ether cleavage, and having an enantiopure starting material ensures that the resulting metabolites are also stereochemically defined.

Table 1: Examples of Drug Classes Synthesized from Chiral Epoxide Intermediates

| Drug Class | Key Synthetic Transformation | Resulting Structural Motif |

| Beta-blockers | Ring-opening of epoxide with an amine | Chiral 3-amino-1-alkoxy-2-propanol |

| Antidepressants | Nucleophilic addition to the epoxide | Chiral amino alcohol side chains |

| Antiviral agents | Incorporation into nucleoside analogues | Chiral modified sugar mimics |

The benzonitrile (B105546) functional group is a recognized pharmacophore in numerous clinically approved drugs, where it often participates in key binding interactions with biological targets. nih.gov For example, the benzonitrile unit of the FDA-approved drug Osilodrostat plays a crucial role in its inhibitory effect on aldosterone (B195564) synthase (CYP11B2), a key enzyme in a specific signaling pathway. nih.govnih.gov While the synthesis of Osilodrostat itself may proceed through different intermediates, this compound represents a valuable starting material for the development of new therapeutics targeting similar pathways. Its chiral side chain can be elaborated to explore structure-activity relationships and optimize binding to the target protein, potentially leading to the discovery of more potent and selective drugs.

Precursor for Agrochemicals and Bioactive Molecules

The demand for enantiomerically pure agrochemicals is increasing due to stricter regulations and a better understanding of their environmental impact. Chiral molecules often exhibit higher efficacy and reduced off-target effects compared to their racemic counterparts.

Beyond pharmaceuticals and agrochemicals, this compound is a building block for a diverse range of other biologically active small molecules. Natural products and their synthetic analogues are a rich source of inspiration for drug discovery and the development of new chemical probes to study biological processes. researchgate.net The combination of a chiral epoxide and a benzonitrile in a single molecule provides a versatile platform for the synthesis of novel structures with potential applications in various fields of chemical biology and medicinal chemistry.

Chiral Ligand and Catalyst Synthesis

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds. The development of new and efficient chiral ligands is a continuous area of research in organic chemistry.

This compound can be used as a starting material for the synthesis of novel chiral ligands. The epoxide ring can be opened with a variety of nucleophiles containing coordinating atoms like nitrogen, phosphorus, or sulfur. The resulting chiral side chain can then be further modified and attached to a metal center to create a chiral catalyst. The benzonitrile group can also be transformed into other coordinating groups, or it can remain as part of the ligand framework, potentially influencing the steric and electronic properties of the resulting catalyst. The development of new chiral ligands is crucial for expanding the scope of asymmetric transformations and for the efficient synthesis of complex chiral molecules.

Design and Synthesis of New Asymmetric Catalysts Derived from this compound

The development of novel asymmetric catalysts is a continuous pursuit in organic chemistry, aiming for higher efficiency, selectivity, and broader substrate scope. The molecular framework of this compound provides a chiral scaffold that can be theoretically elaborated into various types of catalyst ligands. The epoxide ring is a key functional group that can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reaction can be exploited to introduce coordinating atoms, such as nitrogen, phosphorus, or sulfur, at positions that can effectively chelate to a metal center and create a chiral environment.

For instance, the reaction of the epoxide with a primary or secondary amine could yield a chiral amino alcohol. The resulting hydroxyl and amino groups can serve as coordinating sites for a metal. Furthermore, the parent benzonitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for modification or coordination. The ether linkage also offers a degree of conformational flexibility, which can be fine-tuned to optimize the catalyst's performance.

While the potential for designing new asymmetric catalysts from this compound is significant, a review of the current scientific literature reveals a notable absence of specific research dedicated to this application. There are no published studies detailing the synthesis and performance of asymmetric catalysts derived directly from this compound. The following table illustrates a hypothetical synthetic pathway for the generation of a chiral ligand from this compound, based on established chemical transformations.

Table 1: Hypothetical Synthesis of a Chiral Amino Alcohol Ligand

| Step | Reactant | Reagent | Product | Transformation |

| 1 | This compound | Benzylamine | (S)-4-((3-(benzylamino)-2-hydroxypropoxy)methyl)benzonitrile | Epoxide ring-opening |

| 2 | (S)-4-((3-(benzylamino)-2-hydroxypropoxy)methyl)benzonitrile | H₂, Pd/C | (S)-4-((3-amino-2-hydroxypropoxy)methyl)benzonitrile | Debenzylation |

This hypothetical amino alcohol could then be further functionalized, for example, by introducing phosphine (B1218219) groups on the nitrogen atom to create a chiral P,N-ligand, a class of ligands known to be effective in a variety of asymmetric transformations. However, it must be emphasized that this is a theoretical application, and experimental data on the efficacy of such catalysts is not currently available.

Exploration of Chiral Auxiliaries Based on its Structural Scaffold

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereochemistry has been established, the auxiliary is removed. The structural features of this compound make it a plausible candidate for development into a novel chiral auxiliary. The key to a successful chiral auxiliary is its ability to effectively bias the facial approach of a reagent to a prochiral center and its ease of attachment and removal.

Theoretically, the epoxide of this compound could be opened by a nucleophile to generate a chiral alcohol. This alcohol could then be esterified with a prochiral carboxylic acid, or the corresponding amine (after conversion of the nitrile) could be acylated. The resulting chiral entity would then possess a bulky, stereochemically defined group in proximity to the reaction center, which could influence the stereochemical outcome of subsequent reactions, such as enolate alkylation or aldol (B89426) additions.

Despite these theoretical possibilities, there is a lack of published research on the use of this compound or its direct derivatives as chiral auxiliaries. The development and testing of such auxiliaries would require a systematic investigation into their ability to control stereoselectivity across a range of reaction types and substrates. The efficiency of such an auxiliary would be evaluated based on the diastereomeric excess (d.e.) of the products obtained.

The following table outlines a hypothetical sequence for the use of a derivative of this compound as a chiral auxiliary in an asymmetric alkylation reaction.

Table 2: Hypothetical Application as a Chiral Auxiliary

| Step | Starting Material | Reaction | Intermediate/Product | Purpose |

| 1 | This compound | Ring-opening with a suitable amine (e.g., R-NH₂) | Chiral amino alcohol | Formation of the auxiliary |

| 2 | Chiral amino alcohol | Acylation with a prochiral acid chloride (e.g., propanoyl chloride) | Chiral amide | Attachment of the substrate |

| 3 | Chiral amide | Deprotonation and alkylation with an electrophile (e.g., methyl iodide) | Diastereomerically enriched product | Stereoselective C-C bond formation |

| 4 | Diastereomerically enriched product | Hydrolysis | Chiral carboxylic acid and recovered auxiliary | Cleavage and recovery |

This proposed sequence is based on well-established principles of chiral auxiliary-mediated synthesis. However, without experimental validation, the effectiveness of the this compound scaffold in this role remains speculative.

Stereochemical Purity and Analytical Control in S 4 Oxiran 2 Ylmethoxy Benzonitrile Chemistry

Analytical Method Development for Enantiomeric Excess Determination

The precise determination of the enantiomeric composition of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile is crucial for quality control and for understanding the stereoselectivity of its synthetic routes. Several analytical techniques have been refined for this purpose, with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a broad range of chiral compounds, including epoxides.

For the analysis of compounds structurally similar to 4-(oxiran-2-ylmethoxy)benzonitrile, such as other glycidyl (B131873) ethers and aromatic compounds, polysaccharide-based columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently employed. hplc.eursc.org The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol modifier, like isopropanol (B130326) or ethanol. The choice of the mobile phase composition is critical for optimizing the resolution and retention times of the enantiomers.

Table 1: Representative Chiral HPLC Method for the Analysis of a Glycidyl Ether Analog

| Parameter | Value |

| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | ~ 12.5 min |

| Retention Time (R)-enantiomer | ~ 14.8 min |

| Resolution (Rs) | > 2.0 |

This data is representative of the analysis of a structurally similar aromatic glycidyl ether and illustrates a typical separation. Actual retention times for this compound may vary.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with high-precision injectors and detectors allow for the accurate determination of enantiomeric excess to levels greater than 99.9%.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another highly effective method for the enantiomeric separation of volatile chiral compounds. For compounds like this compound, which possesses a degree of volatility, chiral GC can offer high resolution and sensitivity.

The most commonly used chiral stationary phases for GC are based on modified cyclodextrins. These cyclic oligosaccharides have a chiral cavity and can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation. gcms.cznih.gov Derivatives of β- and γ-cyclodextrins, such as permethylated or acylated versions, are particularly versatile. researchgate.net

Table 2: Illustrative Chiral GC Conditions for an Aromatic Epoxide

| Parameter | Value |

| Column | Chiraldex® G-TA (permethylated γ-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 120 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) at 275 °C |

| Expected Elution Order | Typically, one enantiomer will have a shorter retention time than the other. |

This table represents typical conditions for the analysis of a related aromatic epoxide. The specific conditions for this compound would require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the determination of enantiomeric excess without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers of a chiral analyte can be converted into diastereomeric complexes. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), have been successfully used to determine the enantiomeric purity of various chiral compounds, including those with oxygen-containing functional groups that can coordinate to the lanthanide ion. researchgate.netmit.edu The interaction with the chiral reagent induces chemical shift differences (ΔΔδ) between corresponding protons of the two enantiomers. The enantiomeric excess can then be determined by integrating the signals of the resolved protons.

Table 3: Example of NMR Analysis using a Chiral Shift Reagent

| Parameter | Description |

| Analyte | Racemic 4-(Oxiran-2-ylmethoxy)benzonitrile |

| NMR Solvent | CDCl₃ |

| Chiral Shift Reagent | Eu(hfc)₃ |

| Observation | In the absence of the shift reagent, the proton signals of the enantiomers are indistinguishable. Upon addition of Eu(hfc)₃, the signals corresponding to the oxirane ring protons of the (S) and (R) enantiomers become resolved into two distinct sets of peaks. |

| Quantification | The ratio of the integrals of the resolved peaks directly corresponds to the ratio of the enantiomers in the sample. |

This is a conceptual illustration. The actual chemical shifts and the magnitude of the enantiomeric differentiation would depend on the specific experimental conditions.

Comparative Studies with Analogues and Stereoisomers of S 4 Oxiran 2 Ylmethoxy Benzonitrile

Reactivity and Selectivity Differences Between (S)- and (R)-Enantiomers

The distinction in chemical behavior between the (S)- and (R)-enantiomers of 4-(oxiran-2-ylmethoxy)benzonitrile is most pronounced in their interactions with other chiral molecules or chiral environments, such as enzymes or chiral catalysts. This difference is fundamental to the principles of stereochemistry.

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry at the C2 position of the oxirane ring dictates the three-dimensional arrangement of the molecule. In reactions with achiral reagents in a non-chiral environment, the (S)- and (R)-enantiomers will exhibit identical reactivity. However, when a chiral reagent, catalyst, or solvent is introduced, the transition states formed with each enantiomer are diastereomeric. These diastereomeric transition states have different energies, leading to different reaction rates and potentially different products.

For instance, in enzyme-catalyzed reactions, the active site of the enzyme is chiral and will preferentially bind to one enantiomer over the other. This can result in a highly enantioselective transformation where only one enantiomer reacts, or where each enantiomer yields a different product. A pertinent example is the use of halohydrin dehalogenases for the ring-opening of epoxides. These enzymes can exhibit high enantioselectivity, leading to the production of enantiopure products from a racemic mixture of epoxides.

In the context of synthesizing beta-adrenergic blockers, the stereoselective reaction of a chiral glycidyl (B131873) ether, such as an enantiomer of 4-(oxiran-2-ylmethoxy)benzonitrile, with an amine is a critical step. The chirality of the epoxide ensures the formation of a specific enantiomer of the final drug, which is often crucial for its therapeutic efficacy and safety profile. researchgate.net

Table 1: Hypothetical Comparative Reactivity of (S)- and (R)-4-(oxiran-2-ylmethoxy)benzonitrile with a Chiral Nucleophile

| Enantiomer | Chiral Nucleophile | Relative Reaction Rate | Major Product Stereochemistry |

| (S)-4-(Oxiran-2-ylmethoxy)benzonitrile | (R)-Aminophenol | 1.0 | (S,R)-adduct |

| (R)-4-(Oxiran-2-ylmethoxy)benzonitrile | (R)-Aminophenol | 0.2 | (R,R)-adduct |

This table is illustrative and based on general principles of stereoselective reactions. Actual rates and products would require experimental verification.

Structure-Reactivity Relationships of Substituted Benzonitrile (B105546) Derivatives

The electronic nature of substituents on the benzonitrile ring significantly influences the reactivity of the epoxide moiety. The cyano group (CN) at the para-position is a strong electron-withdrawing group. This electronic effect is transmitted through the aromatic ring and the ether linkage to the oxirane.

In reactions proceeding through a transition state with developing negative charge, such as nucleophilic attack, the electron-withdrawing substituent can stabilize the transition state, potentially increasing the reaction rate compared to an unsubstituted or electron-donating-substituted analogue.

Studies on the ring-opening of substituted styrene (B11656) oxides provide a useful analogy. The regioselectivity of the ring-opening is influenced by the electronic properties of the substituent on the aromatic ring. For example, in acid-catalyzed ring-opening, an electron-donating group can stabilize a developing positive charge on the benzylic carbon, favoring nucleophilic attack at that position. Conversely, an electron-withdrawing group like the cyano group would disfavor the formation of a positive charge at the benzylic position.

Table 2: Predicted Relative Rates of Nucleophilic Ring-Opening for Substituted Phenyl Glycidyl Ethers

| Substituent at para-position | Electronic Effect | Predicted Relative Rate |

| -OCH₃ | Electron-donating | 0.8 |

| -H | Neutral | 1.0 |

| -CN | Electron-withdrawing | 1.5 |

| -NO₂ | Strongly electron-withdrawing | 2.0 |

This table represents a qualitative prediction based on electronic effects in SN2-type reactions. Actual rates depend on the specific nucleophile and reaction conditions.

Influence of Variations in the Oxirane-Methoxy Moiety on Chemical Behavior

The oxirane-methoxy moiety is the reactive heart of this compound. Variations in this part of the molecule can lead to significant changes in chemical behavior.

The three-membered oxirane ring is highly strained, which is the primary reason for its reactivity towards nucleophiles. nist.gov Any modification that alters this ring strain will affect its reactivity. For instance, the introduction of substituents on the oxirane ring itself would sterically and electronically influence the approach of a nucleophile.

The ether linkage between the benzonitrile group and the oxirane also plays a critical role. It provides a degree of conformational flexibility and acts as a conduit for electronic effects. The length and nature of the linker can impact reactivity. For example, replacing the methoxy (B1213986) group with a longer alkoxy chain could alter the molecule's solubility and might have subtle effects on the reaction rates due to conformational changes.

Furthermore, the oxygen atom of the ether linkage can act as a Lewis base, coordinating to metal catalysts or participating in hydrogen bonding, which can influence the course of a reaction. Comparing the reactivity of phenyl glycidyl ether with its analogues where the ether linkage is modified can provide insights. For instance, replacing the ether oxygen with a sulfur atom to give a thioether would significantly alter the nucleophilicity and coordinating ability of that position.

In polymerization reactions, the nature of the glycidyl ether has been shown to affect the properties of the resulting polymer. Long-chain alkyl glycidyl ethers, for example, lead to the formation of hydrophobic polyethers. d-nb.info

Table 3: Comparison of Chemical Properties based on Variations in the Oxirane-Alkyl-Ether Moiety

| Moiety | Key Feature | Expected Impact on Reactivity |

| Oxirane-methoxy | Short, flexible linker | Baseline reactivity |

| Oxirane-ethoxy | Slightly longer linker | Minor changes in solubility and conformation |

| Oxirane-propoxy | Longer, more flexible linker | Increased hydrophobicity, potential for different conformational preferences |

| 2-(Phenoxymethyl)oxirane | Direct attachment of aromatic ring to ether oxygen | More direct electronic communication between the ring and the oxirane |

Emerging Research Directions and Future Prospects for S 4 Oxiran 2 Ylmethoxy Benzonitrile Chemistry

Development of Novel Catalytic Systems for its Functionalization

The functionalization of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile predominantly revolves around the selective opening of the epoxide ring. The development of novel catalytic systems is crucial for achieving high regio- and stereoselectivity, which is paramount for its application in asymmetric synthesis.

Lewis Acid Catalysis: Lewis acids have been shown to be effective in catalyzing the ring-opening of epoxides. researchgate.net For instance, metal triflates and chlorides can activate the epoxide, making it more susceptible to nucleophilic attack. Future research could focus on the use of chiral Lewis acids to achieve dynamic kinetic resolution, a process that could potentially convert a racemic mixture of 4-(oxiran-2-ylmethoxy)benzonitrile into a single enantiomer of a functionalized product with high yield and enantiomeric excess. The regioselectivity of the ring-opening can be influenced by the choice of Lewis acid and reaction conditions. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative for epoxide functionalization. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can facilitate highly enantioselective ring-opening reactions. researchgate.net These catalysts operate through various activation modes, including hydrogen bonding and iminium ion formation. The development of new organocatalytic systems tailored for substrates like this compound could provide access to a wide range of chiral alcohols and amines.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Epoxide hydrolases, for example, can be used for the kinetic resolution of racemic epoxides, including those structurally similar to 4-(oxiran-2-ylmethoxy)benzonitrile, to yield highly enantiopure epoxides and diols. researchgate.netsci-hub.box Recent advancements in enzyme engineering and immobilization techniques, such as the use of ionic liquids to stabilize enzymes, are enhancing the efficiency and applicability of biocatalytic resolutions. nih.gov The use of halohydrin dehalogenases represents another biocatalytic approach for the enantioselective ring-opening of epoxides with nucleophiles like cyanide. tandfonline.com

Photocatalysis: Light-driven reactions are emerging as a powerful tool in organic synthesis. Photocatalysis could enable novel transformations of this compound, such as radical-mediated ring-opening or functionalization of the benzonitrile (B105546) moiety. The development of photocatalytic systems that can selectively activate either the epoxide or the nitrile group would open up new avenues for creating complex molecular architectures.

A summary of potential catalytic systems for the functionalization of this compound is presented in the table below.

| Catalytic System | Potential Transformation | Key Advantages |

| Chiral Lewis Acids | Enantioselective ring-opening with various nucleophiles | High catalytic activity, potential for dynamic kinetic resolution. |

| Organocatalysts | Asymmetric ring-opening, Michael additions | Metal-free, environmentally benign, high enantioselectivity. |

| Biocatalysts (e.g., Epoxide Hydrolases) | Kinetic resolution to produce enantiopure epoxides and diols | Exceptional selectivity, mild reaction conditions. |

| Photocatalysts | Radical-mediated ring-opening, C-H functionalization | Use of light as a renewable energy source, novel reactivity. |

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and flow chemistry platforms offers significant advantages in terms of reproducibility, safety, and scalability. The synthesis and functionalization of this compound are well-suited for these modern technologies.

Continuous Flow Synthesis: Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivities compared to traditional batch processes. For instance, the catalytic transfer hydrogenation of benzonitrile has been successfully demonstrated in a continuous-flow system, highlighting the potential for efficient and scalable synthesis of derivatives of this compound. researchgate.netqub.ac.uk Flow reactors, including microfluidic devices, are particularly advantageous for reactions involving hazardous reagents or unstable intermediates due to the small reaction volumes and enhanced heat and mass transfer. elveflow.com

Automated Synthesis Platforms: Automated platforms can perform multiple reactions in parallel, accelerating the discovery of new reactions and the optimization of reaction conditions. rsc.org These platforms can be used to screen libraries of catalysts and reagents for the functionalization of this compound, rapidly identifying the optimal conditions for a desired transformation. The integration of online analytical techniques allows for real-time monitoring and optimization of reactions. chemrxiv.org

Microfluidic Reactors: Microfluidic reactors offer exquisite control over reaction conditions and are ideal for kinetic studies and the synthesis of small quantities of material for screening purposes. researchgate.netrsc.org The kinetic resolution of epoxides, for example, can be efficiently performed in microfluidic systems, allowing for rapid determination of kinetic parameters. researchgate.net

The table below summarizes the benefits of integrating the chemistry of this compound into modern synthesis platforms.

| Platform | Key Advantages | Potential Applications |

| Continuous Flow Reactors | Enhanced safety, scalability, and process control | Large-scale production of this compound and its derivatives. |

| Automated Synthesis Platforms | High-throughput screening and reaction optimization | Rapid discovery of new catalysts and synthetic methodologies. |

| Microfluidic Reactors | Precise control over reaction conditions, low reagent consumption | Kinetic studies, synthesis of compound libraries for biological screening. |

Exploration of New Synthetic Transformations and Methodologies

Beyond the conventional ring-opening reactions, the unique structure of this compound invites the exploration of novel synthetic transformations.

Cycloaddition Reactions: The epoxide and nitrile moieties can both participate in cycloaddition reactions. For example, the formal [3+2] cycloaddition of epoxides with alkenes under Lewis acid catalysis can produce highly substituted tetrahydrofurans. mdpi.com The benzonitrile group can undergo [3+2] cycloaddition with nitrile oxides to form oxadiazoles, or participate as a dienophile in intramolecular Diels-Alder reactions. mdpi.comresearchgate.net These reactions provide access to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Recent advances in transition-metal catalysis have enabled the C-H activation of benzonitrile derivatives, allowing for the introduction of new functional groups at various positions on the aromatic ring. researchgate.net Applying these methodologies to this compound could lead to the synthesis of novel derivatives with tailored electronic and steric properties.

Novel Ring-Opening Reactions: Research into new reagents and conditions for epoxide ring-opening continues to yield valuable synthetic methods. researchgate.netrsc.orgjsynthchem.comresearchgate.net For example, the use of phosphorus-based reagents in the presence of a catalyst like DMAP has been shown to effect the regioselective ring-opening of epoxides. researchgate.net The exploration of such novel methodologies with this compound could provide access to new classes of functionalized products.

Potential Applications in Material Science and Polymer Chemistry (if supported by future research)

The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of functional polymers and materials.

Epoxy Thermosets: Epoxy resins are a major class of thermosetting polymers with wide-ranging applications due to their excellent mechanical properties, chemical resistance, and adhesion. unt.edu The epoxide group of this compound can undergo ring-opening polymerization with curing agents to form a cross-linked network. The pendant benzonitrile group can impart specific properties to the resulting thermoset, such as increased thermal stability and modified dielectric properties. The development of recyclable epoxy thermosets from bio-based monomers is an active area of research, and functionalized epoxides like the title compound could contribute to this field. rsc.org

Functional Polymers: The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used to graft other molecules onto a polymer backbone. This opens up possibilities for creating functional polymers with tailored properties for applications in drug delivery, sensors, and coatings. researchgate.netscispace.com For instance, polymers derived from this compound could be designed to be responsive to stimuli such as pH or light.

High-Performance Polymers: The incorporation of rigid aromatic units, such as the benzonitrile group, into polymer backbones can enhance their thermal and mechanical properties. arkema.comarkema.com Future research could explore the synthesis of high-performance polymers, such as polyamides or polyimides, using derivatives of this compound as monomers. These materials could find applications in aerospace, electronics, and other demanding fields.

The potential applications of this compound in material science are summarized in the table below.

| Material Class | Potential Properties | Future Research Directions |

| Epoxy Thermosets | Enhanced thermal stability, tunable dielectric properties | Development of recyclable and bio-based epoxy resins. |

| Functional Polymers | Stimuli-responsive behavior, sites for bioconjugation | Synthesis of well-defined polymers for biomedical applications. |

| High-Performance Polymers | High strength and thermal resistance | Exploration of new polymerization methodologies to create advanced materials. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-(Oxiran-2-ylmethoxy)benzonitrile, and what key reaction parameters influence yield and stereochemical purity?

- Methodological Answer : The compound is synthesized via enantioselective epoxidation or nucleophilic substitution of precursors. For example, hydrosilylation reactions using Fe-based catalysts (e.g., BuN[Fe(CO)(NO)]) can introduce stereochemical control . Key parameters include:

-

Catalyst selection : Fe complexes improve regioselectivity in epoxide formation.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature : Lower temperatures (0–25°C) reduce epoxide ring-opening side reactions.

-

Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity .

Table 1 : Comparison of Synthetic Methods

Method Catalyst Yield (%) ee (%) Reference Hydrosilylation Fe complex 65–78 >90 Epoxide ring-opening Pd(OAc) 55–70 85–92

Q. How is the stereochemistry of this compound validated, and what analytical techniques are critical for structural confirmation?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times correlate with (S)-configuration .

- NMR Spectroscopy : -NMR identifies epoxide protons (δ 3.5–4.2 ppm) and benzonitrile carbons (δ 118–120 ppm in -NMR) .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., CCDC deposition for (S)-enantiomers) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Chiral Epoxide Precursor : Used in asymmetric synthesis of β-blockers or antiviral agents via nucleophilic ring-opening with amines or thiols .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) forms biaryl derivatives for liquid crystals .

Advanced Research Questions

Q. How does stereochemistry influence the regioselectivity of oxirane ring-opening reactions in this compound?

- Methodological Answer :

- Mechanistic Studies : (S)-configuration directs nucleophilic attack to the less hindered epoxide carbon. For example, azide ions favor attack at the benzonitrile-adjacent carbon, confirmed by isotopic labeling .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies, showing a 1.2 kcal/mol preference for (S)-specific pathways .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values during catalytic synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Fe vs. Pd catalysts: Fe systems yield higher ee (>90%) but lower conversion, while Pd offers faster kinetics but requires chiral ligands .

- Reaction Optimization : Adjust solvent (acetonitrile vs. THF) and additive (e.g., 10 mol% DBU) to suppress racemization.

- Analytical Cross-Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy to detect trace impurities .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

- Methodological Answer :

- MD Simulations : Use GROMACS to model solvation effects in [BMIM][PF]. Simulations show 20% faster epoxide ring-opening due to ionic liquid polarity .

- QSPR Models : Correlate Hammett σ values with reaction rates in substituted benzonitrile derivatives .

Applications in Academic Research

Q. What role does this compound play in drug discovery?

- Methodological Answer :

- Prodrug Design : The epoxide moiety undergoes hydrolysis in vivo to form diols, enhancing bioavailability of kinase inhibitors.

- Enzyme Inhibition : Nitrilase-mediated hydrolysis of the benzonitrile group generates carboxylic acids for metalloproteinase inhibitors .

Q. How is this compound utilized in advanced material science?

- Methodological Answer :

- Liquid Crystals : Suzuki coupling with trans-4-pentylcyclohexylboronic acid produces mesogens with nematic phases (Δn = 0.18 at 25°C) .

- Polymer Cross-Linking : Epoxide groups enable UV-curable resins with tensile strength >50 MPa after curing .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.